伊拉吉多胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

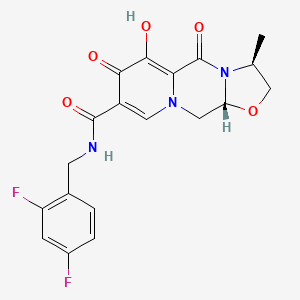

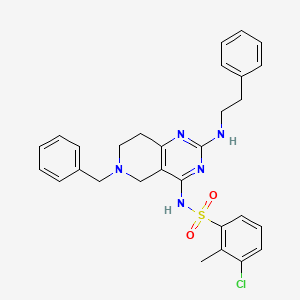

CC-90009 is a novel cereblon E3 ligase modulator that targets the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and proteasomal degradation. This compound has shown significant antileukemic activity, particularly in acute myeloid leukemia (AML) models .

科学研究应用

CC-90009 有多种科学研究应用,包括:

作用机制

CC-90009 通过靶向 G1 到 S 期过渡 1 (GSPT1) 的翻译终止因子,使其泛素化并被蛋白酶体降解,从而发挥作用。 该化合物招募 CRL4 CRBN E3 泛素连接酶复合物来选择性降解 GSPT1,导致 AML 细胞系和原代患者白血病细胞中快速诱导凋亡和生长抑制 . GSPT1 的降解激活了整合应激反应通路,促进 AML 细胞凋亡 .

生化分析

Biochemical Properties

Eragidomide interacts with the CRL4 CRBN E3 ubiquitin ligase complex . It selectively targets GSPT1, a small GTPase that regulates translation termination . The interaction between Eragidomide and GSPT1 leads to the ubiquitination and proteasomal degradation of GSPT1 .

Cellular Effects

Eragidomide has significant effects on various types of cells, particularly acute myeloid leukemia (AML) cells . The depletion of GSPT1 by Eragidomide rapidly induces AML apoptosis, reducing leukemia engraftment and leukemia stem cells (LSCs) in large-scale primary patient xenografting . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Eragidomide exerts its effects at the molecular level through a series of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It coopts the CRL4 CRBN to selectively target GSPT1 for ubiquitination and proteasomal degradation .

Metabolic Pathways

Eragidomide is involved in the ubiquitin-proteasome pathway . It interacts with the CRL4 CRBN E3 ubiquitin ligase complex and leads to the ubiquitination and proteasomal degradation of GSPT1 .

准备方法

CC-90009 的合成涉及 Cereblon E3 连接酶调节剂平台的使用。该化合物旨在选择性降解 GSPT1,从而导致 AML 细胞凋亡。 制备方法包括高通量细胞活力筛选,以及使用各种 AML 细胞系来识别协同作用的伙伴 . 工业生产方法仍在研究中,但该化合物的开发涉及广泛的生化、结构和分子表征 .

化学反应分析

CC-90009 经历了几种类型的化学反应,包括:

泛素化: 该化合物招募 CRL4 CRBN E3 泛素连接酶复合物来靶向 GSPT1 以进行泛素化和蛋白酶体降解.

蛋白酶体降解: 泛素化后,GSPT1 被蛋白酶体降解,导致 AML 细胞凋亡.

应激反应通路的激活: GSPT1 的降解激活了整合应激反应通路,促进凋亡.

这些反应中常用的试剂和条件包括 CRL4 CRBN E3 泛素连接酶复合物和各种 AML 细胞系 . 这些反应形成的主要产物是 GSPT1 的降解产物以及 AML 细胞中凋亡的诱导 .

相似化合物的比较

CC-90009 在选择性降解 GSPT1 方面是独特的,这使其有别于其他 Cereblon E3 连接酶调节剂。类似的化合物包括:

CC-90009 对 GSPT1 的高选择性使其成为靶向蛋白质降解疗法的一个有希望的候选药物,与传统的免疫调节酰亚胺类药物相比,它具有减少脱靶效应 .

属性

IUPAC Name |

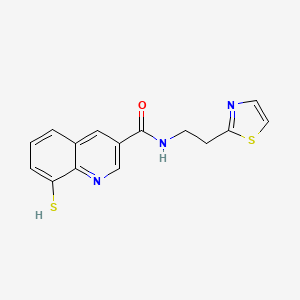

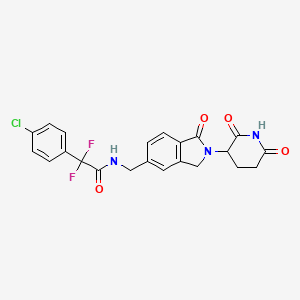

2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBHUSLMHZLGRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClF2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860875-51-9 |

Source

|

| Record name | Eragidomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERAGIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。